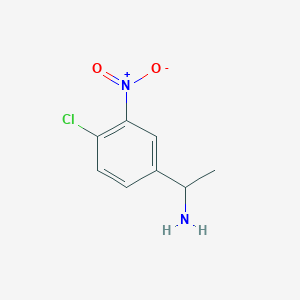
1-(1-Bromoethyl)-2,3,4-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2,3,4-trichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with three chlorine atoms and a bromoethyl group. The presence of multiple halogen atoms makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,4-trichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(1-Hydroxyethyl)-2,3,4-trichlorobenzene.
Oxidation: 1-(1-Oxoethyl)-2,3,4-trichlorobenzene.
Reduction: 1-Ethyl-2,3,4-trichlorobenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The bromoethyl group can undergo metabolic transformations, further influencing its biological activity.
Comparación Con Compuestos Similares
- Benzyl Bromide:
Propiedades
Fórmula molecular |
C8H6BrCl3 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-2,3,4-trichlorobenzene |
InChI |
InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 |
Clave InChI |
XDSGRXZVWLPNTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


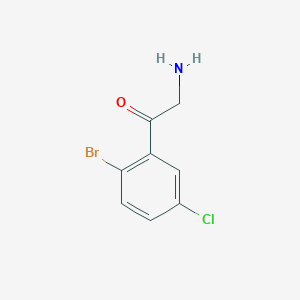
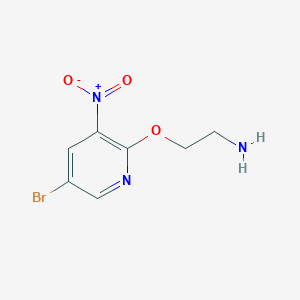
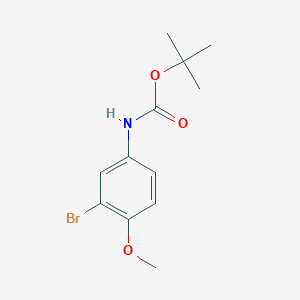

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
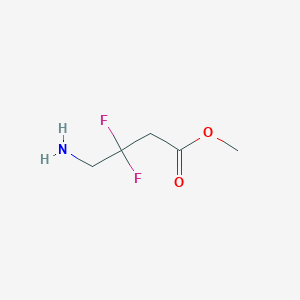
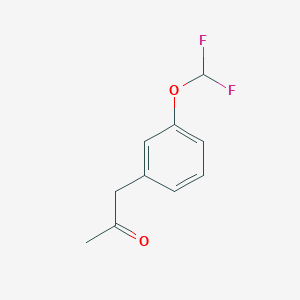

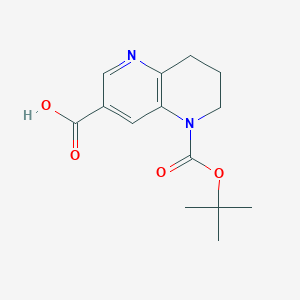
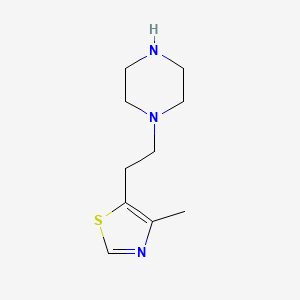
![[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)
